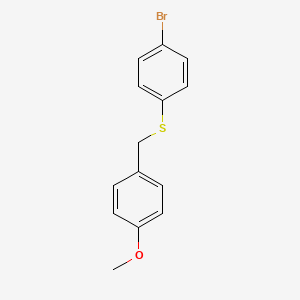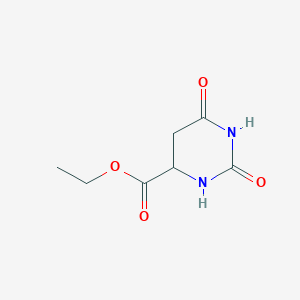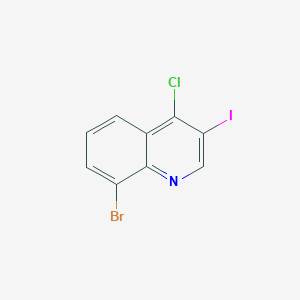
1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol is a compound with a fascinating structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
Common Name: 3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol
This compound belongs to the class of imidazole-containing molecules, which have diverse chemical and biological properties . Imidazole is a five-membered heterocyclic ring with two nitrogen atoms and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and histamine.
Preparation Methods
Synthetic Routes:
One-Pot Synthesis:
Industrial Production:
- While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights.
Chemical Reactions Analysis
1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol can participate in several reactions:
Oxidation: It can be oxidized to form the corresponding pyrazole carboxylic acid.
Substitution: The amino group can undergo substitution reactions.
Reduction: Reduction of the carbonyl group can yield the alcohol form.
Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid/base catalysts.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may have potential as an antipyretic, anti-inflammatory, or antimicrobial agent.
Chemistry: As a versatile building block, it contributes to drug development.
Biology: Its interactions with biological targets warrant exploration.
Mechanism of Action
- The exact mechanism remains an active area of research. It likely involves interactions with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Similar Compounds: Other imidazole derivatives, such as clemizole, metronidazole, and omeprazole, share structural features.
Uniqueness: The presence of both an amino group and a hydroxyl group makes 1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol distinctive.
Remember that this compound’s properties and applications continue to be explored, making it an exciting subject for scientific investigation
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-(3-amino-4-methylpyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-5-3-10(4-6(2)11)9-7(5)8/h3,6,11H,4H2,1-2H3,(H2,8,9) |
InChI Key |
FTNVRZWKOVQVHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















